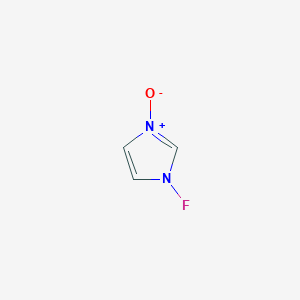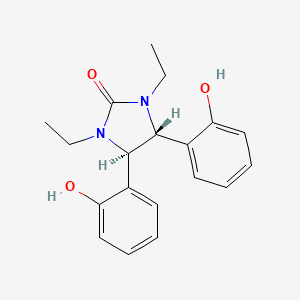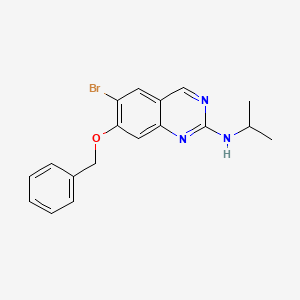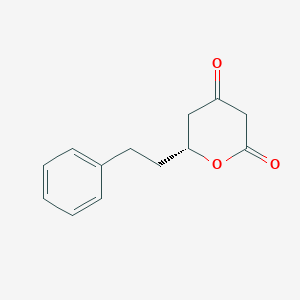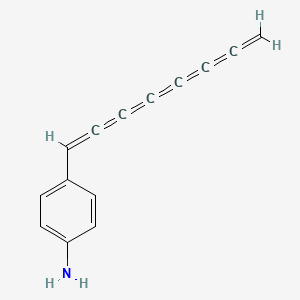
4-Octaheptaenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octaheptaenylaniline is an organic compound characterized by the presence of an aniline group attached to a long conjugated hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octaheptaenylaniline typically involves the coupling of aniline with a conjugated hydrocarbon chain precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Octaheptaenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-Octaheptaenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4-Octaheptaenylaniline involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Additionally, its aromatic structure enables it to interact with biological macromolecules, potentially modulating their activity and function.
類似化合物との比較
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Nitroaniline: An aniline derivative with a nitro group, used in dye production and as an intermediate in chemical synthesis.
Uniqueness: 4-Octaheptaenylaniline stands out due to its extended conjugated hydrocarbon chain, which imparts unique electronic properties and potential applications in materials science and biological research. Its ability to undergo various chemical reactions and its versatility in scientific applications make it a valuable compound for further exploration.
特性
CAS番号 |
918530-53-7 |
|---|---|
分子式 |
C14H9N |
分子量 |
191.23 g/mol |
InChI |
InChI=1S/C14H9N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h8-12H,1,15H2 |
InChIキー |
JFAPXEIKADTLHZ-UHFFFAOYSA-N |
正規SMILES |
C=C=C=C=C=C=C=CC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


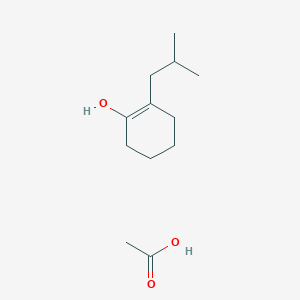
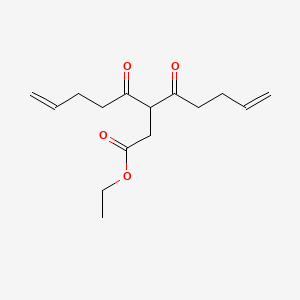
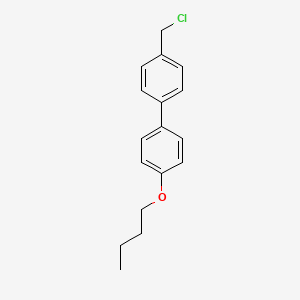
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
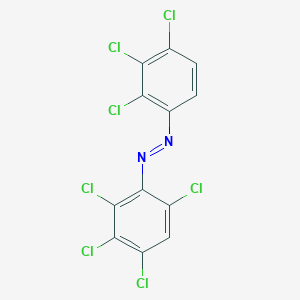
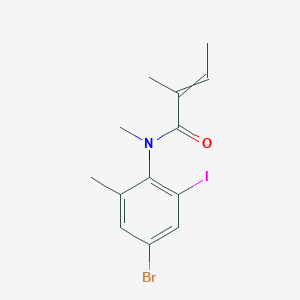
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
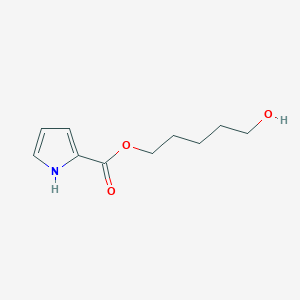
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
